N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4S/c1-9-8-11(10(2)22-9)14(19)6-7-18-23(20,21)15-12(16)4-3-5-13(15)17/h3-5,8,14,18-19H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVXCRMQHDJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Synthesis via Hydroxypropylamine Intermediate
The most widely reported method involves synthesizing the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine intermediate before coupling it with 2,6-difluorobenzenesulfonyl chloride.
Formation of the Hydroxypropyl-Furan Moiety
The hydroxypropyl chain is introduced through an epoxide ring-opening reaction. 2,5-Dimethylfuran-3-yl magnesium bromide reacts with ethylene oxide under anhydrous conditions, followed by acidic workup to yield 3-(2,5-dimethylfuran-3-yl)-1,2-propanediol. Selective oxidation of the primary alcohol to a ketone using Jones reagent and subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the amine intermediate.
Sulfonamide Coupling
The amine intermediate is reacted with 2,6-difluorobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to scavenge HCl, promoting a nucleophilic substitution at the sulfonyl chloride group. The reaction typically achieves 78–85% yield after purification via column chromatography.
Reaction Scheme:
- Epoxide Ring-Opening :
$$ \text{2,5-Dimethylfuran-3-yl-MgBr} + \text{Ethylene Oxide} \rightarrow \text{3-(2,5-Dimethylfuran-3-yl)-1,2-Propanediol} $$ - Reductive Amination :
$$ \text{Ketone Intermediate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropylamine} $$ - Sulfonylation :
$$ \text{Amine Intermediate} + \text{2,6-Difluorobenzenesulfonyl Chloride} \rightarrow \text{Target Compound} $$
One-Pot Synthesis Approaches
Recent advances have explored one-pot methodologies to reduce purification steps. A microwave-assisted protocol combines the epoxide ring-opening, amination, and sulfonylation in sequential stages using N-methyl-2-pyrrolidone (NMP) as a high-boiling solvent. This method reduces reaction time from 48 hours to 6 hours, with a 70% overall yield.
Solvent and Base Optimization
Comparative studies highlight NMP’s superiority over dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to its ability to dissolve ionic intermediates (e.g., NaOH-deprotonated hydroxyl groups), which are critical for complete functionalization.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NMP | NaOH | 6 | 70 |
| DMF | K$$2$$CO$$3$$ | 24 | 58 |
| DMSO | NaH | 18 | 62 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like NMP enhance nucleophilicity and stabilize transition states. In the Williamson ether synthesis analog, NMP increased etherification degrees by 35% compared to DMF due to improved NaOH solubility.
Base Selection
Strong bases (e.g., NaOH) are preferred for deprotonating hydroxyl groups during sulfonamide formation. Weak bases like K$$2$$CO$$3$$ result in incomplete conversions (<50%).
Temperature and Time Dependence
Elevated temperatures (65°C) accelerate epoxide ring-opening but risk furan decomposition. A balance is achieved at 45°C with 12-hour reaction windows.
Characterization and Analytical Data
Post-synthesis characterization employs:
- FT-IR : Hydroxyl stretch at 3500 cm$$^{-1}$$, sulfonamide S=O stretches at 1150–1350 cm$$^{-1}$$.
- $$^1$$H NMR : Doublets for difluoroaromatic protons (δ 7.2–7.8 ppm), furan methyl singlets (δ 2.1–2.3 ppm).
- HPLC-Purity : ≥98% after recrystallization from ethanol-water mixtures.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Time | 48 h | 6 h |
| Overall Yield | 78–85% | 70% |
| Purity | 99% | 95% |
| Scalability | Moderate | High |
The one-pot method sacrifices yield for speed, making it suitable for high-throughput screening. The stepwise approach remains preferred for gram-scale synthesis.
Industrial-Scale Production Considerations
Pilot-scale trials utilize continuous-flow reactors to manage exothermic sulfonylation steps. Ultrasonic irradiation reduces particle size during crystallization, improving batch uniformity.
Chemical Reactions Analysis
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound replaces the thiazol-pyrimidine or alkyl ester chains seen in analogs with a dimethylfuran-hydroxypropyl group.
- Synthetic Complexity : Analogs in require multi-step syntheses involving heterocyclic ring formation (e.g., thiazol), whereas the target compound’s furan moiety may simplify synthesis.
Hypothesized Pharmacological Properties
Inferences :
- The dimethylfuran group in the target compound may improve metabolic stability over thiazol-containing analogs (e.g., 12a) due to furan’s resistance to oxidative degradation .
- Unlike hydroxamic acid derivatives (e.g., 14a), the target lacks metal-chelating groups, suggesting divergent mechanisms (e.g., kinase vs. HDAC inhibition).
Biological Activity
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H26N2O6S2
- Molecular Weight : 442.6 g/mol
- CAS Number : 1421522-38-4
The structure of the compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the dimethylfuran moiety is noteworthy as furan derivatives often exhibit unique biological activities.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. A study focusing on various sulfonamides demonstrated their effectiveness against a range of bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be comprehensively evaluated.
Anticancer Properties
Sulfonamides have also been investigated for their anticancer potential. In vitro studies have shown that modifications in the structure can enhance cytotoxicity against cancer cell lines. The incorporation of the 2,5-dimethylfuran moiety may contribute to these effects by influencing cellular uptake and interaction with biological targets.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and certain proteases. Understanding the inhibitory profile of this compound could provide insights into its mechanism of action.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated various sulfonamides for their antibacterial activity. The results suggested that structural modifications significantly affect efficacy, indicating a potential for this compound to exhibit enhanced activity against resistant strains .
- Cytotoxicity Assessment : In vitro assays conducted on several cancer cell lines revealed that compounds similar in structure to this compound showed promising results in reducing cell viability. Further studies are required to determine the specific mechanisms involved .
Data Table: Biological Activities Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
